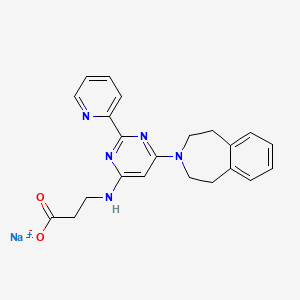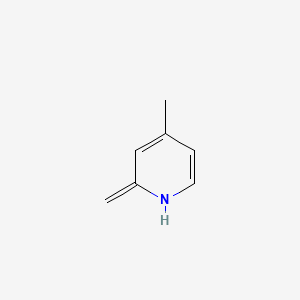
4-Methyl-2-methylene-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-methylene-1,2-dihydropyridine is a heterocyclic organic compound that belongs to the dihydropyridine family This compound is characterized by a pyridine ring with a methyl group at the fourth position and a methylene group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-methylene-1,2-dihydropyridine can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, including metal-based and organic catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-methylene-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Methyl-2-methylene-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a calcium channel blocker, which can have implications in treating cardiovascular diseases.
Medicine: It is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-methylene-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .
Comparación Con Compuestos Similares
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in medications like nifedipine and amlodipine.
1,2-Dihydropyridine:
Uniqueness: 4-Methyl-2-methylene-1,2-dihydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-methyl-2-methylidene-1H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUARPGSEKKLRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C)NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

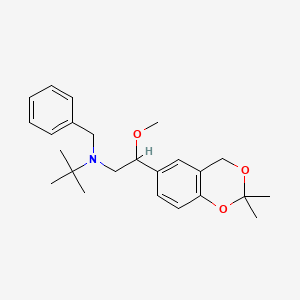
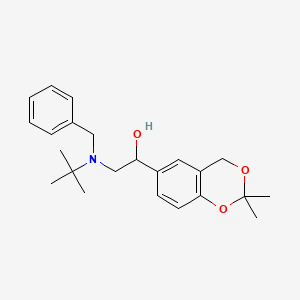

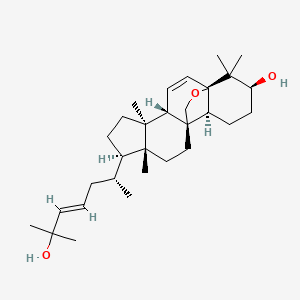
![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

